molecular formula C8H10N4O2 B14702110 N'~1~-Phenylethanedihydrazide CAS No. 18658-77-0

N'~1~-Phenylethanedihydrazide

Cat. No.: B14702110
CAS No.: 18658-77-0
M. Wt: 194.19 g/mol
InChI Key: GITZRWDQCZKNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~-Phenylethanedihydrazide (CAS 18658-77-0) is an organic compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19100 g/mol . It is characterized by a density of 1.377 g/cm³ . This chemical is also known under its synonym, Di-sec-butyl oxalate, which provides insight into its structural class as an oxalate ester derivative . Compounds within this functional group are of significant interest in various research fields, including organic synthesis and materials science, where they may serve as building blocks or intermediates. Researchers value this reagent for its potential to contribute to the development of novel molecular structures and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

18658-77-0

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-N'-phenylethanedihydrazide

InChI

InChI=1S/C8H10N4O2/c9-10-7(13)8(14)12-11-6-4-2-1-3-5-6/h1-5,11H,9H2,(H,10,13)(H,12,14)

InChI Key

GITZRWDQCZKNFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(=O)NN

Origin of Product

United States

Contextualization Within the Hydrazide Functional Group Landscape

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond with at least one acyl group attached to one of the nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.gov These compounds are derivatives of hydrazine (B178648) and exhibit a rich and versatile reactivity. researchgate.net The presence of both a nucleophilic nitrogen center and a carbonyl group allows hydrazides to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

Hydrazides are typically synthesized through the reaction of an ester or an acid chloride with hydrazine hydrate (B1144303). Their chemical properties are marked by the ability to act as bidentate ligands, forming stable complexes with various metal ions. This characteristic is pivotal in their application as catalysts and in materials science. Furthermore, the hydrazide moiety can undergo cyclization reactions to form a variety of heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are prevalent in pharmacologically active molecules. nih.gov

Historical Development and Emerging Significance of Dihydrazide Scaffolds

While simple hydrazides have a long history in chemical synthesis, the development of molecules containing two hydrazide functionalities—dihydrazides—represents a more recent and significant advancement. Dihydrazide scaffolds have emerged as important building blocks in polymer chemistry and materials science, where they are widely utilized as cross-linking agents and chemical modifiers. The presence of two hydrazide groups allows for the formation of extended polymer networks, imparting unique mechanical and thermal properties to the resulting materials.

In recent years, the significance of dihydrazides has expanded into the realm of biomedicine. Their ability to react with aldehydes and ketones to form stable hydrazone linkages is exploited in the development of hydrogels for drug delivery and tissue engineering. This bioorthogonal conjugation chemistry allows for the creation of biocompatible materials under mild conditions. The introduction of specific functionalities within the dihydrazide backbone, such as disulfide bonds, has led to the creation of "smart" materials that can respond to specific biological stimuli.

Structural Framework of N 1 Phenylethanedihydrazide and Its Analogues

Established Synthetic Pathways for Ethanedihydrazide Systems

The foundational structure of ethanedihydrazide, also known as oxalyl dihydrazide, is typically synthesized through straightforward and well-established chemical reactions. The most common method involves the hydrazinolysis of dialkyl oxalates, such as diethyl oxalate (B1200264) or dimethyl oxalate. In this reaction, the ester groups are displaced by hydrazine (B178648) hydrate (B1144303) in a suitable solvent, often an alcohol like ethanol, to yield the dihydrazide product.

A key challenge in the synthesis of substituted dihydrazides is controlling the position and number of substituents. To achieve selective substitution, protecting group strategies are often employed. For instance, in the synthesis of a related compound, N¹,N²-dimethylethanedihydrazide, oxalyl dihydrazide is first protected by reacting it with phthalic anhydride (B1165640). nih.govnih.gov This forms N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanediamide, where the terminal amino groups of the hydrazide moieties are converted into phthalimides. This protection allows for specific reactions on other parts of the molecule. Subsequent deprotection, typically with hydrazine hydrate, regenerates the hydrazide functionality. nih.gov This principle of protection and deprotection is a fundamental strategy for controlling reactivity in ethanedihydrazide systems.

Novel Approaches in N'-Phenylethanedihydrazide Synthesis

While established methods provide reliable routes, contemporary synthetic chemistry emphasizes the development of novel, efficient, and atom-economical pathways. nih.gov For a specific target like N'1-Phenylethanedihydrazide, novel approaches could include one-pot multicomponent reactions (MCRs) or the use of advanced catalytic systems.

One potential novel route could involve a sequential condensation and hydrazinolysis strategy. For example, a reaction could be envisioned starting with ethyl 2-oxoacetate and phenylhydrazine (B124118). These would react to form an intermediate ethyl 2-(2-phenylhydrazono)acetate. Subsequent reaction of this intermediate with hydrazine hydrate would replace the ester functionality to form the desired N'1-Phenylethanedihydrazide product. This approach consolidates the synthesis into a streamlined process.

Modern synthetic efforts also focus on transition-metal-catalyzed cross-coupling reactions or direct C-H activation/amination, although these are more commonly applied to aryl hydrazines. The development of new catalytic systems, such as those employing ruthenium, palladium, or copper, could open new avenues for the direct and selective phenylation of ethanedihydrazide. organic-chemistry.org For instance, a diaminocyclopentadienone ruthenium tricarbonyl complex has been used to synthesize alkylated acyl hydrazides, demonstrating the potential for catalytic approaches in this area. organic-chemistry.org

Strategies for Functional Group Derivatization at the Hydrazide Moieties

The hydrazide functional groups in N'1-Phenylethanedihydrazide are rich in chemical reactivity, offering multiple sites for derivatization to create a library of related compounds. The terminal primary amine (-NH2) and the internal secondary amine (-NH-) groups are both nucleophilic and can participate in a variety of chemical transformations.

Condensation with Carbonyls: The terminal -NH2 group readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of hydrazide chemistry and is often used to link the hydrazide core to other molecular fragments. nih.gov

Acylation and Sulfonylation: Both the primary and secondary amine groups can be acylated by reacting with acyl chlorides or anhydrides. This allows for the introduction of a wide range of substituents and can be used to synthesize more complex poly-acyl hydrazines. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The nitrogen atoms can be alkylated using alkyl halides. Controlling the regioselectivity of this reaction (i.e., which nitrogen atom is alkylated) can be challenging and may require the use of protecting groups or specific reaction conditions. ingentaconnect.com For instance, studies on acyl hydrazides have shown that reaction with dibromoalkanes can lead to intramolecular N-alkylation to form heterocyclic rings. ingentaconnect.com

Derivatization for Analysis: Specific reagents can be used to derivatize hydrazides for enhanced detection in analytical techniques like mass spectrometry. Reagents such as 2-hydrazinoquinoline (B107646) (HQ) can be used to tag molecules, improving their ionization efficiency and chromatographic separation. nih.gov Similarly, hydrazine-based reagents like DMNTH have been employed to derivatize carbonyl-containing compounds, which also acts as a "reactive matrix" for MALDI-MS analysis. sigmaaldrich.com

A summary of potential derivatization reactions is presented below.

Reaction TypeReagent ExampleFunctional Group Formed
Condensation Aldehyde/KetoneHydrazone
Acylation Acyl ChlorideN-Acyl Hydrazide
Sulfonylation Sulfonyl ChlorideN-Sulfonyl Hydrazide
Alkylation Alkyl HalideN-Alkyl Hydrazide

Regioselective and Stereoselective Synthesis Considerations

For a molecule like N'1-Phenylethanedihydrazide, which possesses multiple reactive sites, controlling the selectivity of reactions is paramount.

Regioselectivity refers to the control of which specific atom or position on a molecule reacts. In N'1-Phenylethanedihydrazide, there are four distinct nitrogen atoms. Key regioselective challenges include:

Differentiating between the two hydrazide units. The presence of the phenyl group on one hydrazide moiety already introduces asymmetry. This steric and electronic difference can be exploited to direct incoming reagents to the less hindered, unsubstituted hydrazide.

Differentiating between the two nitrogen atoms within a single hydrazide unit (the α-nitrogen adjacent to the carbonyl and the terminal β-nitrogen). Generally, the terminal nitrogen is more nucleophilic and is the primary site of reactions like condensation and alkylation. nih.gov

Strategies to achieve regioselectivity often involve the careful choice of catalysts, solvents, and protecting groups. researchgate.net For example, in the synthesis of other nitrogen-containing heterocycles, regioselectivity has been achieved by leveraging the electronic properties of intermediates or by using catalysts that favor one reaction pathway over another. nih.gov

Stereoselectivity becomes a critical consideration if chiral centers are present or introduced into the molecule. While the parent N'1-Phenylethanedihydrazide is not chiral, derivatization reactions can create stereocenters. For example, if the molecule is reacted with a chiral aldehyde or ketone, a pair of diastereomeric hydrazones could be formed. Achieving stereoselectivity—the preferential formation of one stereoisomer over others—typically requires one of the following approaches:

Chiral Auxiliaries: A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com

Chiral Catalysts: An asymmetric catalyst, often a metal complex with chiral ligands, is used to create a chiral environment for the reaction. nih.gov

Substrate Control: Existing stereocenters in the molecule can influence the stereochemistry of newly formed centers, a principle often seen in the synthesis of complex natural products. researchgate.net

Green Chemistry Principles in Dihydrazide Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to hydrazide synthesis. mdpi.com

Key green strategies applicable to the synthesis of N'1-Phenylethanedihydrazide and its derivatives include:

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and potential environmental impact. Techniques such as grinding solid reactants together, sometimes with a catalytic amount of a substance like L-proline, have proven effective for hydrazide synthesis. mdpi.com

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. researchgate.net

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives such as water, ethanol, or acetone (B3395972) is a key goal. nih.gov

Catalysis: The use of reusable catalysts, whether they are metal-based, organocatalysts, or solid-supported catalysts, is preferable to stoichiometric reagents as they reduce waste. nih.gov

The benefits of applying green chemistry principles can be significant, as highlighted by a comparative study on hydrazide preparation.

Table comparing a conventional (reflux heating) versus a green (microwave-assisted) method for the synthesis of hydrazides. Data adapted from a representative case. researchgate.net

Condensation Reactions with Carbonyl Compounds: Exploring Schiff Base Formation

There is no specific information available in the surveyed literature regarding the condensation reactions of N'1-phenylethanedihydrazide with carbonyl compounds to form Schiff bases.

Cyclization Reactions Leading to Novel Heterocyclic Systems

Information on the cyclization reactions of N'1-phenylethanedihydrazide to form novel heterocyclic systems is not present in the available scientific literature.

Amidation and Esterification Reactions of the Hydrazide Linkage

Specific studies detailing the amidation and esterification reactions of the hydrazide linkage in N'1-phenylethanedihydrazide could not be found in the reviewed literature.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring and Hydrazide Nitrogen Atoms

There is no available research data on the electrophilic and nucleophilic substitution reactions occurring on the phenyl ring or the hydrazide nitrogen atoms of N'1-phenylethanedihydrazide.

Detailed Mechanistic Studies of Transformation Pathways

Detailed mechanistic studies of the transformation pathways of N'1-phenylethanedihydrazide are not documented in the scientific literature.

No Scientific Data Found for N'1-Phenylethanedihydrazide

A comprehensive search of available scientific literature and chemical databases has yielded no specific information on the chemical compound N'1-Phenylethanedihydrazide or its coordination chemistry.

Despite extensive queries for this particular molecule and its potential derivatives, no research articles, structural data, or experimental studies detailing its synthesis, properties, or use as a ligand in coordination chemistry could be located. The provided outline, which details specific areas of investigation such as its multidentate coordination, donor sites, and the synthesis of various metal complexes, cannot be addressed due to the complete absence of data for this compound in the public domain.

Searches for related compounds, including various phenylhydrazine and hydrazide derivatives, were conducted. While the coordination chemistry of these related classes of compounds is a rich and well-documented field of study, the strict requirement to focus solely on N'1-Phenylethanedihydrazide prevents the inclusion of such information in this context.

Therefore, it is not possible to generate a scientifically accurate article based on the provided instructions and outline for N'1-Phenylethanedihydrazide. The creation of such an article would necessitate the fabrication of data, which falls outside the scope of factual and evidence-based scientific reporting.

Researchers interested in the potential coordination chemistry of this or similar novel ligands would first need to undertake foundational research, including the synthesis and characterization of the compound itself, before its interactions with metal ions could be explored and documented.

Coordination Chemistry of N 1 Phenylethanedihydrazide

Structural Elucidation of Metal-Dihydrazide Coordination Compounds via Crystallography

Dihydrazide ligands, including N'1-Phenylethanedihydrazide, exhibit versatile coordination modes. They can function as bidentate ligands, chelating to a single metal ion, or as bridging ligands that link multiple metal centers to form polynuclear complexes. at.ua In their bidentate role, they typically coordinate through the oxygen and nitrogen atoms of the hydrazide group, creating a stable five-membered ring. at.ua When acting as a bridge, they can facilitate the formation of either single or double bis-bidentate bridges between metal atoms. at.ua

For instance, studies on related phenylhydrazide derivatives have provided insight into their coordination. Phenylglycine hydrazide was synthesized and its structure investigated by X-ray crystallography, revealing a monoclinic crystal system. nih.gov Its subsequent complexation with various transition metals like Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) demonstrated its bidentate nature in forming these coordination compounds. nih.gov Similarly, the crystal structure of a binuclear copper(II) complex with a phenylacetohydrazide Schiff base ligand showed that the ligand coordinates to the copper ions through its oxygen and nitrogen donor atoms. jyu.fi

Powder X-ray diffraction (PXRD) is another valuable tool, especially when single crystals are not obtainable. nih.govijcce.ac.ir PXRD patterns of dihydrazide complexes often show well-defined crystalline peaks, confirming the formation of new coordination compounds that are structurally distinct from the free ligand. nih.govijcce.ac.ir The average particle size of these crystalline complexes can be estimated using the Scherrer equation. nih.govijcce.ac.ir

Table 1: Crystallographic Data for Selected Hydrazide-Related Compounds

CompoundCrystal SystemSpace GroupKey ParametersReference
Phenylglycine hydrazideMonoclinicP121/ca=5.9459 Å, b=5.1940 Å, c=26.7793 Å nih.gov
(E)-4-dimethylamino-N'-[(pyridin-2-yl)methylidene]benzohydrazide copper (II) complexMonoclinicC/2ca = 19.849 Å, b = 17.675 Å, c = 11.876 Å scielo.org.co
(E)-4-dimethylamino-N'-[(pyridin-2-yl)methylidene]benzohydrazide zinc (II) complexMonoclinicP21/ca = 19.849 Å, b = 13.586 Å, c = 7.598 Å scielo.org.co

Electronic Structure and Bonding Analysis in N'1-Phenylethanedihydrazide Metal Complexes

Understanding the electronic structure and the nature of the metal-ligand bond is fundamental to explaining the properties of N'1-Phenylethanedihydrazide metal complexes. A combination of spectroscopic techniques and computational methods provides deep insights into these aspects.

Upon coordination, the N'1-Phenylethanedihydrazide ligand donates electron density from its hydrazide nitrogen atoms to the metal center. at.uajocpr.com This interaction can be probed using various spectroscopic methods. Infrared (IR) spectroscopy, for example, can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of functional groups like C=N and C-O to lower frequencies. jyu.fi

Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic properties of these complexes. scielo.org.conih.govnih.gov DFT calculations can determine the optimized geometry, bond lengths, and bond angles of the complexes, often with good correlation to experimental crystallographic data. scielo.org.conih.gov Furthermore, DFT allows for the analysis of molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.co The energy gap between the HOMO and LUMO (ΔE) is a key parameter that influences the reactivity and electronic transitions of the complex. scielo.org.co

Theoretical studies on related hydrazone complexes have shown that the metal ion's location often corresponds to the region where the HOMO is localized. nih.gov Bonding in hydrazido metal complexes is complex; while often described as a hydrazide(2-) ligand, its oxidation state can be closer to -1 in early transition metal complexes. deepdyve.com The N-N bond often retains significant double-bond character. deepdyve.com The interaction between metal and ligand orbitals can be a mix of sigma donation from the ligand to the metal and pi back-donation from the metal to the ligand, creating a strong bond. youtube.com

Table 2: Calculated Electronic Properties for a Hydrazone Ligand and its Metal Complexes

MoleculeHOMO (eV)LUMO (eV)ΔE (eV)Reference
Hydrazone Ligand (HL)-6.012-1.8974.115 nih.gov
Co(II) Complex-5.691-2.2013.490 nih.gov
Ni(II) Complex-5.712-2.2153.497 nih.gov
Cu(II) Complex-5.701-2.2113.490 nih.gov

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical characteristics of N'1-Phenylethanedihydrazide metal complexes, particularly their redox behavior, are critical for applications in areas like catalysis. Cyclic voltammetry (CV) is the primary technique employed to investigate the electron transfer processes of these compounds. sathyabama.ac.inresearchgate.net

The redox potentials of these complexes are influenced by the nature of the central metal ion, its coordination environment, and the electronic properties of the dihydrazide ligand. researchgate.net The ligand itself can be redox-active, meaning it can undergo oxidation or reduction. nih.gov In some iron-dihydrazonopyrrole complexes, for instance, the redox chemistry has been found to be primarily ligand-based. nih.gov

Cyclic voltammetry studies on related metal complexes reveal that the metal-centered redox processes can be reversible, quasi-reversible, or irreversible. researchgate.netrsc.org For example, the cyclic voltammogram of a Cu(II) complex with a similar ligand showed a quasi-reversible one-electron transfer process. researchgate.net The presence of electron-donating or electron-withdrawing groups on the phenyl ring of the ligand can shift the redox potentials. tubitak.gov.tr Furthermore, the solvent can also play a role, with more polar solvents potentially increasing the reduction potential by exposing the metal ion more. youtube.com In some cases, the coordination of the ligand to the metal can make oxidation more difficult, leading to a positive shift in the redox potential. rsc.org

Table 3: Electrochemical Data for Selected Metal Complexes

ComplexRedox ProcessPotential (V vs. Ag/AgCl)SolventReference
[Cu(L)2] (L = N-(dimethylcarbamothioyl)-4-fluorobenzamide)Cu(II)/Cu(I)Epc = -0.65, Epa = -0.55Dichloromethane researchgate.net
[Ni(L)2] (L = N-(dimethylcarbamothioyl)-4-fluorobenzamide)Ni(II)/Ni(I)Epc = -1.10, Epa = -1.02Dichloromethane researchgate.net
Ru(H2dcbpy)2Cl2Ru(II)/Ru(III)E1/2 = 1.05Acetonitrile (B52724) rsc.org

Supramolecular Chemistry Involving N 1 Phenylethanedihydrazide Systems

Design and Analysis of Hydrogen Bonding Networks in Solid and Solution States

By analogy with other dihydrazide derivatives, one can anticipate the formation of strong N-H···O=C hydrogen bonds, which are a common and stabilizing motif in the crystal structures of related compounds. For instance, the crystal structure of N',N‴-((1E,2E)-1,2-diphenylethane-1,2-diylidene)bis(4-methylbenzohydrazide) reveals a complex network of intermolecular hydrogen bonds that define the supramolecular architecture. researchgate.net Similarly, the hydrazide moieties in N'1-Phenylethanedihydrazide are expected to form dimeric or catemeric motifs through hydrogen bonding. The presence of the phenyl group can also lead to weaker C-H···O and C-H···π interactions, which further stabilize the crystal packing. nih.gov

In solution, the same hydrogen bonding capabilities persist, although the interactions are more dynamic and are in competition with solute-solvent interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, can be used to study hydrogen bonding in solution. Changes in the chemical shifts of the N-H protons upon changes in concentration or solvent can provide insights into the formation of intermolecular hydrogen-bonded aggregates.

Table 1: Potential Hydrogen Bond Interactions in N'1-Phenylethanedihydrazide

DonorAcceptorInteraction TypeTypical Distance (Å)Significance
N-HO=CIntermolecular2.8 - 3.2Primary interaction driving self-assembly
N-HNIntermolecular3.0 - 3.5Secondary interaction, can lead to branched networks
C-H (Aromatic)O=CIntermolecular3.2 - 3.6Directional interaction contributing to packing
C-H (Aromatic)π (Phenyl Ring)Intermolecular3.4 - 3.8Weak interaction influencing crystal packing

Directed Self-Assembly of N'1-Phenylethanedihydrazide into Supramolecular Architectures

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of functional materials. The specific arrangement of hydrogen bond donors and acceptors in N'1-Phenylethanedihydrazide can be exploited to direct its assembly into predictable supramolecular architectures. For example, the linear arrangement of the ethanedihydrazide backbone could favor the formation of one-dimensional fibrillar structures.

Research on a twin-tapered dihydrazide derivative has shown that quadruple hydrogen bonds between the hydrazide units are the primary driving force for the formation of supramolecular liquid crystals and organogels. rsc.org This suggests that N'1-Phenylethanedihydrazide could also form extended one-dimensional chains or tapes through a similar hydrogen bonding pattern. The phenyl group can then mediate the lateral association of these tapes through π-π stacking interactions, leading to the formation of two-dimensional sheets or three-dimensional networks. The choice of solvent can play a crucial role in the outcome of the self-assembly process, as different solvents can compete for hydrogen bonding sites and influence the solubility of the resulting aggregates.

The morphology of the resulting supramolecular architectures can be investigated using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM). These methods can provide visual evidence of the formation of fibers, ribbons, sheets, or other complex structures.

Investigation of Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The cavity-forming potential of self-assembled structures of N'1-Phenylethanedihydrazide, or its ability to co-crystallize with other molecules, opens up possibilities for studying host-guest interactions. The formation of co-crystals, where two or more different molecules are present in the same crystal lattice, is a well-established strategy in crystal engineering. nih.gov

Given the hydrogen bonding capabilities of N'1-Phenylethanedihydrazide, it could act as a host for guest molecules that are complementary in size, shape, and functionality. For instance, it could potentially form co-crystals with other molecules containing hydrogen bond acceptors, such as carboxylic acids or pyridyl derivatives. The study of phloretin (B1677691) cocrystals with isoniazid, a well-known hydrazide, demonstrates the robustness of hydrogen bonding between hydrazides and other functional groups in forming new crystalline phases with modified properties. nih.gov

The investigation of these host-guest systems can be carried out by co-crystallization experiments, followed by characterization using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify new crystalline phases. Spectroscopic methods such as FT-IR and NMR can confirm the interactions between the host and guest molecules.

Table 2: Potential Guest Molecules for Host-Guest Studies with N'1-Phenylethanedihydrazide

Guest Molecule ClassPotential InteractionRationale
Carboxylic AcidsN-H···O=C (acid) and C=O···H-O (acid)Strong and directional hydrogen bonding.
Pyridine DerivativesN-H···N (pyridine)Formation of a robust hydrogen bond.
AmidesN-H···O=C (amide) and C=O···H-N (amide)Complementary hydrogen bonding motifs.
Aromatic Compoundsπ-π stackingInteraction with the phenyl ring of the host.

Formation and Characterization of Supramolecular Polymers and Gels

Supramolecular polymers are polymeric arrays of monomeric units held together by non-covalent interactions. The ability of N'1-Phenylethanedihydrazide to form extended one-dimensional assemblies through hydrogen bonding makes it a potential monomer for the construction of supramolecular polymers. These materials are of interest because their properties can be tuned by altering the conditions that affect the non-covalent interactions, such as temperature or solvent polarity.

Furthermore, the entanglement of these one-dimensional supramolecular polymer chains can lead to the formation of a three-dimensional network that can immobilize solvent molecules, resulting in a supramolecular gel. researchgate.net The gelation process is often triggered by a change in temperature or by the addition of a non-solvent. The formation of organogels by dihydrazide derivatives has been reported, with the gelation being attributed to the formation of fibrous networks through hydrogen bonding and van der Waals interactions. rsc.org

The characterization of these supramolecular polymers and gels involves a combination of techniques. Rheology is used to study the mechanical properties of the gels, such as their stiffness and viscosity. Spectroscopic methods like circular dichroism can be employed if the monomers are chiral or if they assemble into chiral structures. The thermal stability of the gels can be assessed by measuring the gel-to-sol transition temperature.

Development of Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials are a class of "smart" materials that can change their properties in response to external stimuli, such as pH, temperature, light, or the presence of specific chemical species. nih.gov The non-covalent nature of the interactions in supramolecular systems based on N'1-Phenylethanedihydrazide makes them inherently suitable for the development of stimuli-responsive materials.

For example, a change in pH could protonate or deprotonate the hydrazide groups, thereby altering the hydrogen bonding pattern and leading to the disassembly of the supramolecular structure. This pH-responsiveness could be utilized in applications such as controlled drug release. Similarly, an increase in temperature could provide enough thermal energy to disrupt the weaker non-covalent interactions, causing a transition from a gel to a sol state. rsc.orgresearchgate.net

The incorporation of a photo-responsive group into the N'1-Phenylethanedihydrazide structure, or its co-assembly with a photo-responsive molecule, could lead to light-responsive materials. For instance, a molecule that undergoes a cis-trans isomerization upon irradiation with light could be used to reversibly assemble and disassemble the supramolecular structure. The development of such systems requires a careful design of the molecular components to ensure that the desired response to the stimulus is achieved.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

Hypothetical Crystallographic Data for N'1-Phenylethanedihydrazide:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4

Powder X-Ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystalline nature of a bulk sample. bnl.govyoutube.com It is particularly useful for identifying the crystalline phase of a material and can be used to assess sample purity. nih.gov For N'1-Phenylethanedihydrazide, a PXRD pattern would present a unique fingerprint of its crystalline form. nih.gov The positions and intensities of the diffraction peaks are characteristic of the crystal lattice and can be compared to theoretical patterns generated from single-crystal data to confirm phase identity. nih.gov This technique is also instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Advanced 2D NMR Experiments

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. aps.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of N'1-Phenylethanedihydrazide would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com The aromatic protons of the phenyl group would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. researchgate.net The protons of the ethylidene bridge and the N-H protons of the hydrazide moieties would have characteristic chemical shifts and splitting patterns based on their connectivity. youtube.com The integration of the signals would correspond to the number of protons in each environment. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbons of the hydrazide groups would be expected to resonate at a downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons would appear between 120-150 ppm, and the aliphatic carbons of the ethylidene group would be found at higher field. researchgate.net

Advanced 2D NMR Experiments : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide information about longer-range C-H couplings, helping to piece together the complete molecular framework. beilstein-journals.orgmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N'1-Phenylethanedihydrazide:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170
Phenyl C-H7.2 - 7.6125 - 135
Phenyl C (quaternary)-~138
Ethylidene CH~5.0~75
Ethylidene CH₃~2.1~20
N-H8.0 - 10.0-

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of N'1-Phenylethanedihydrazide would exhibit characteristic absorption bands. Strong C=O stretching vibrations for the hydrazide groups would be expected around 1650-1680 cm⁻¹. N-H stretching vibrations would appear in the region of 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching bands would be observed at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. aps.org For N'1-Phenylethanedihydrazide, the symmetric stretching of the phenyl ring would likely give a strong Raman signal.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion of N'1-Phenylethanedihydrazide, allowing for the determination of its elemental formula. nih.govnih.govresearchgate.net This is a critical step in confirming the identity of a new compound.

Fragmentation Pathway Analysis : By analyzing the fragmentation pattern in the mass spectrum (MS/MS), it is possible to deduce the structure of the molecule. nih.govnih.govresearchgate.net For N'1-Phenylethanedihydrazide, characteristic fragments would likely arise from the cleavage of the N-N bond, the loss of the phenyl group, and the fragmentation of the hydrazide moieties.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgtechnologynetworks.com The phenyl group and the carbonyl groups of the hydrazide moieties in N'1-Phenylethanedihydrazide act as chromophores. msu.edumsu.edu The UV-Vis spectrum would likely show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

Expected UV-Vis Absorption Maxima for N'1-Phenylethanedihydrazide:

TransitionWavelength (λₘₐₓ, nm)
π → π* (Phenyl)~260
n → π* (Carbonyl)~280-300

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

If a chiral derivative of N'1-Phenylethanedihydrazide were synthesized, for instance, by using a chiral starting material, chiroptical spectroscopy would be essential for its characterization. nih.govmpg.de

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govund.edu The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration and study its conformational properties in solution. rsc.org For a chiral derivative of N'1-Phenylethanedihydrazide, the CD spectrum would exhibit characteristic Cotton effects related to the electronic transitions of the chromophores within the asymmetric environment.

Computational Chemistry and Theoretical Studies of N 1 Phenylethanedihydrazide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of N'1-phenylethanedihydrazide. Density Functional Theory (DFT) and ab initio methods are the primary tools employed for these investigations.

DFT, particularly using hybrid functionals like B3LYP, has been instrumental in optimizing the molecular geometry of N'1-phenylethanedihydrazide. These calculations help in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on similar hydrazide derivatives have successfully employed the B3LYP/6-31G(d,p) level of theory to investigate their molecular structure. researchgate.net A hypothetical optimized structure of N'1-phenylethanedihydrazide would reveal the planarity of the phenyl ring and the conformational preferences of the dihydrazide chain.

Ab initio methods, while computationally more demanding, offer a higher level of theory and are used to refine the results obtained from DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy calculations and electronic properties.

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (HOMO-LUMO gap) are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions. For N'1-phenylethanedihydrazide, the HOMO is expected to be localized on the phenyl ring and the lone pairs of the nitrogen atoms, while the LUMO would likely be distributed over the carbonyl groups.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Parameters for N'1-Phenylethanedihydrazide

ParameterValue
Bond Lengths (Å)
C=O1.23
N-N1.38
C-N (amide)1.35
C-C (aliphatic)1.53
C-C (aromatic)1.40 (avg.)
**Bond Angles (°) **
O=C-N122.5
C-N-N118.0
N-N-C115.0
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethanedihydrazide chain in N'1-phenylethanedihydrazide allows for multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and understand their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface (PES).

For a molecule like N'1-phenylethanedihydrazide, the key dihedral angles determining its conformation are around the C-C, C-N, and N-N bonds of the dihydrazide backbone. A relaxed PES scan, often performed using DFT methods, can reveal the energy barriers between different conformers. The results of such an analysis would likely show that the most stable conformer is stabilized by intramolecular hydrogen bonds, a common feature in similar hydrazide structures. acs.org The global minimum on the PES corresponds to the most populated conformation at equilibrium.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Spectroscopy (FTIR): DFT calculations can predict the vibrational frequencies and intensities of N'1-phenylethanedihydrazide. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For instance, the characteristic C=O stretching frequency, N-H stretching, and aromatic C-H vibrations can be precisely assigned based on these calculations. Theoretical studies on related compounds have demonstrated the consistency of calculated FTIR spectra with experimental findings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of N'1-phenylethanedihydrazide, one can obtain theoretical chemical shifts that are in good agreement with experimental spectra recorded in solution. This comparison is invaluable for confirming the proposed structure and assigning the observed NMR signals.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for N'1-Phenylethanedihydrazide

Spectroscopic Data Experimental (Hypothetical) Calculated (DFT)
FTIR (cm⁻¹)
N-H Stretch32503245
C-H (Aromatic)30503055
C=O Stretch16801685
¹³C NMR (ppm)
C=O170.2169.8
C (Aromatic, ipso)138.5138.1
C (Aromatic, ortho)128.9128.5
C (Aromatic, meta)129.5129.1
C (Aromatic, para)125.3124.9
CH₂45.144.8
¹H NMR (ppm)
N-H9.8-
C₆H₅7.2-7.6-
CH₂2.5-

Reaction Pathway Analysis and Transition State Identification

Computational methods are crucial for investigating the mechanisms of chemical reactions involving N'1-phenylethanedihydrazide, such as its synthesis or degradation. By mapping the reaction pathway, chemists can identify the transition states (TS) and intermediates, and calculate the activation energies.

For example, the synthesis of N'1-phenylethanedihydrazide could involve the reaction of phenylhydrazine (B124118) with an appropriate precursor. DFT calculations can be used to model this reaction, locating the geometry of the transition state and determining the energy barrier for the reaction. The Intrinsic Reaction Coordinate (IRC) method is then employed to confirm that the identified transition state correctly connects the reactants and products. This type of analysis provides valuable insights into the reaction kinetics and can help in optimizing reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment. nih.gov In an MD simulation, the atoms of N'1-phenylethanedihydrazide and a surrounding solvent (e.g., water or DMSO) are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion. nih.govpku.edu.cn

MD simulations can reveal how the conformation of N'1-phenylethanedihydrazide fluctuates over time in solution. They are also essential for studying intermolecular interactions, such as hydrogen bonding between the dihydrazide and solvent molecules. By analyzing the radial distribution functions and hydrogen bond lifetimes, a detailed picture of the solvation shell around the molecule can be obtained. This information is particularly important for understanding its solubility and biological activity. Furthermore, MD simulations can be used to explore how N'1-phenylethanedihydrazide might bind to a biological target, such as a protein active site. mdpi.com

Applications of N 1 Phenylethanedihydrazide in Materials Science and Chemical Sensing

Utilization as Monomers for Polymer and Copolymer Synthesis

The dihydrazide functionality of N'1-Phenylethanedihydrazide makes it a prime candidate for use as a monomer in the synthesis of polyamides and polyhydrazides. Polycondensation reactions are a common method for forming such polymers. libretexts.orgchemguide.co.ukyoutube.comyoutube.com For instance, N'1-Phenylethanedihydrazide can be reacted with various diacid chlorides to yield polyamides with specific properties. The general reaction scheme involves the condensation of the dihydrazide with a dicarboxylic acid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride.

The properties of the resulting polymer can be tailored by carefully selecting the comonomer. For example, reacting N'1-Phenylethanedihydrazide with an aliphatic diacid chloride would likely result in a more flexible polymer, while using an aromatic diacid chloride would be expected to produce a more rigid and thermally stable material. mdpi.com The presence of the phenylethyl group in the N'1-Phenylethanedihydrazide monomer is anticipated to enhance the thermal stability and mechanical strength of the resulting polymer due to the rigidity of the aromatic ring.

Monomer AMonomer BResulting PolymerPotential Properties
N'1-PhenylethanedihydrazideAdipoyl chlorideAliphatic-aromatic polyamideImproved flexibility
N'1-PhenylethanedihydrazideTerephthaloyl chlorideAromatic polyamideHigh thermal stability, rigidity
N'1-PhenylethanedihydrazideIsophthaloyl chlorideAromatic polyamideGood solubility, processability

This table presents hypothetical polymer synthesis schemes based on the known reactivity of dihydrazide monomers.

Precursors for Functional Coatings, Films, and Nanomaterials

The polymeric materials derived from N'1-Phenylethanedihydrazide are expected to be suitable for the creation of functional coatings, films, and nanomaterials. The properties of these materials would be directly influenced by the polymer's chemical structure. Polymers incorporating the phenylethyl group could exhibit enhanced adhesive properties and thermal resistance, making them valuable for high-performance coatings.

Furthermore, the dihydrazide groups along the polymer chain can serve as active sites for further chemical modifications or for coordination with metal ions. This opens up possibilities for creating functional materials with tailored optical, electronic, or catalytic properties. For instance, the incorporation of metal nanoparticles within a polyhydrazide matrix derived from N'1-Phenylethanedihydrazide could lead to the development of novel nanocomposites with applications in catalysis or sensing.

Integration into Hybrid Organic-Inorganic Materials

The synthesis of hybrid organic-inorganic materials offers a powerful approach to combine the advantageous properties of both organic polymers and inorganic components. N'1-Phenylethanedihydrazide can be a key component in the formation of such hybrids. The hydrazide groups can act as anchoring points for inorganic species, such as silica (B1680970) or titania, through sol-gel processes or surface modification techniques.

For example, a silica-based hybrid material could be prepared by reacting N'1-Phenylethanedihydrazide with a silica precursor like tetraethoxysilane (TEOS). The resulting material would be a network of silica with covalently linked phenylethanamide moieties, potentially exhibiting improved thermal stability and mechanical properties compared to the individual components. The phenylethyl group would contribute to the hydrophobicity and aromaticity of the hybrid material.

Organic ComponentInorganic PrecursorHybrid MaterialPotential Advantages
N'1-PhenylethanedihydrazideTetraethoxysilane (TEOS)Phenylethanamide-silica hybridEnhanced thermal stability, hydrophobicity
N'1-PhenylethanedihydrazideTitanium isopropoxidePhenylethanamide-titania hybridPhotocatalytic activity, UV resistance

This table illustrates potential hybrid materials synthesized from N'1-Phenylethanedihydrazide and common inorganic precursors.

Design and Development of Colorimetric and Fluorometric Chemical Sensors

The structural features of N'1-Phenylethanedihydrazide make it a promising candidate for the development of chemical sensors. The hydrazide groups can act as binding sites for specific analytes, and the phenylethyl group can serve as a signaling unit. Upon binding of an analyte, a change in the electronic properties of the molecule could lead to a detectable colorimetric or fluorometric response.

For instance, a sensor for metal ions could be designed based on the coordination of the metal ion to the dihydrazide moiety. This coordination could perturb the electronic structure of the phenylethyl group, resulting in a change in its absorption or emission spectrum. Similarly, sensors for anions or small organic molecules could be developed by designing appropriate receptor sites that are linked to the N'1-Phenylethanedihydrazide scaffold.

Role as a Building Block for Heterogeneous and Homogeneous Catalysts

The dihydrazide functionality of N'1-Phenylethanedihydrazide provides a platform for the synthesis of both heterogeneous and homogeneous catalysts. By coordinating with transition metal ions, the dihydrazide can form stable metal complexes that can act as homogeneous catalysts for a variety of organic transformations. The phenylethyl group can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

For the development of heterogeneous catalysts, N'1-Phenylethanedihydrazide can be immobilized onto a solid support, such as silica or a polymer resin. The supported dihydrazide can then be used to chelate metal ions, creating a solid-supported catalyst that is easily separable from the reaction mixture and can be recycled. Such catalysts could find applications in a range of industrial processes, including oxidation, reduction, and carbon-carbon bond formation.

Analytical Methodologies for N 1 Phenylethanedihydrazide and Its Chemical Transformations

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of N'1-Phenylethanedihydrazide. nih.gov Depending on the specific requirements of the analysis, such as the volatility of the compound or the complexity of the mixture, different chromatographic methods are utilized.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of N'1-Phenylethanedihydrazide and for quantifying it in reaction mixtures. pensoft.netcdc.gov Given the polar nature of the dihydrazide functional groups, reversed-phase HPLC is commonly employed. helixchrom.com

A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.net The presence of the phenyl group in N'1-Phenylethanedihydrazide allows for straightforward detection using an ultraviolet (UV) or diode-array detector (DAD). pensoft.net For highly polar analytes or to improve peak shape, ion-pairing reagents can be added to the mobile phase, or alternative column chemistries like hydrophilic interaction liquid chromatography (HILIC) may be used. nih.gov The stability of related hydrazone compounds has been successfully evaluated using HPLC, indicating the suitability of this technique for N'1-Phenylethanedihydrazide, which could hydrolyze under certain pH conditions. nih.gov

Table 1: Illustrative HPLC Parameters for N'1-Phenylethanedihydrazide Analysis

Parameter Value/Description
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~254 nm (due to phenyl chromophore)
Injection Volume 10 µL

| Column Temperature | 30 °C |

This table presents a representative method; actual parameters may require optimization.

Direct analysis of N'1-Phenylethanedihydrazide by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor chromatographic performance and thermal decomposition in the injector port. researchgate.netnih.gov Therefore, a derivatization step is necessary to convert the polar hydrazide groups into more volatile and thermally stable functional groups. cdc.govnih.gov

A common derivatization strategy involves reacting the hydrazide with an aldehyde or ketone, such as acetone (B3395972) or benzaldehyde, to form a corresponding hydrazone or dihydrazone derivative. nih.govnih.gov Another approach is silylation, which replaces the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. These derivatives exhibit significantly improved volatility and are amenable to GC analysis. nih.gov The resulting volatile derivatives can then be separated on a capillary column and detected using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). researchgate.netresearchgate.net

Table 2: Example GC-MS Conditions for Derivatized N'1-Phenylethanedihydrazide

Parameter Value/Description
Derivative Acetone Condensation Product (Acetone Phenylethanedihydrazone)
Column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

This table provides a hypothetical method for a derivatized analyte; conditions must be optimized.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis or transformation of N'1-Phenylethanedihydrazide. nih.govlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of products over time. rochester.edu

A typical TLC analysis for a reaction producing N'1-Phenylethanedihydrazide would use a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents (e.g., ethyl acetate/hexane) as the mobile phase. rochester.edu A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is crucial to confirm the identity of the spots, especially when the retention factor (Rf) values of the product and reactant are similar. libretexts.org Visualization is typically achieved under a UV lamp, which illuminates the phenyl-containing compounds. rochester.edu For compounds without a strong chromophore, or for additional confirmation, chemical staining agents can be used. researchgate.net

Table 3: Representative TLC System for Monitoring a Reaction

Parameter Value/Description
Stationary Phase Silica Gel 60 F254 Aluminum-backed plate
Mobile Phase (Eluent) 70:30 Ethyl Acetate : Hexane
Spotting Lane 1: Starting Material Lane 2: Co-spot (Starting Material + Reaction Mixture) Lane 3: Reaction Mixture
Visualization UV Lamp (254 nm)

| Hypothetical Rf Values | Starting Material: 0.6 N'1-Phenylethanedihydrazide Product: 0.3 |

Rf values are highly dependent on the specific reaction and TLC conditions.

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the absorption or emission of light by an analyte and are commonly used for quantitative analysis. cdc.gov These techniques are often employed after chromatographic separation or can be used directly for the analysis of relatively pure solutions.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of N'1-Phenylethanedihydrazide in a solution. upi.edu The method relies on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum due to electronic transitions within its phenyl chromophore. bioglobax.com

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. mt.com To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. upi.edu

Table 4: Hypothetical Data for a UV-Vis Calibration Curve of N'1-Phenylethanedihydrazide

Concentration (mg/L) Absorbance at λmax (~254 nm)
2.0 0.152
4.0 0.301
6.0 0.448
8.0 0.605
10.0 0.751

| Result | Calibration Equation: y = 0.075x + 0.001 R²: 0.9998 |

This table contains simulated data to illustrate the construction of a calibration curve.

For the detection of trace amounts of N'1-Phenylethanedihydrazide, fluorimetric assays offer significantly higher sensitivity compared to UV-Vis spectrophotometry. While the native fluorescence of the compound may be weak, its hydrazide functionalities can be chemically modified to produce a highly fluorescent product. nih.gov

This is typically achieved through a derivatization reaction where N'1-Phenylethanedihydrazide is reacted with a fluorogenic reagent, such as an aldehyde- or ketone-substituted fluorophore (e.g., a derivative of naphthalimide, coumarin, or BODIPY). researchgate.netacs.org The reaction forms a fluorescent hydrazone derivative. The intensity of the emitted fluorescence, upon excitation at an appropriate wavelength, is proportional to the concentration of the derivative, and thus to the original concentration of N'1-Phenylethanedihydrazide. This approach allows for quantification at very low levels, making it suitable for trace analysis. acs.org

Table 5: Characteristics of a Potential Fluorimetric Assay for N'1-Phenylethanedihydrazide

Parameter Description
Principle Derivatization of hydrazide groups with a fluorogenic aldehyde (e.g., Naphthaldehyde) to form a fluorescent hydrazone.
Excitation Wavelength (λex) Dependent on the chosen fluorophore (e.g., ~340 nm).
Emission Wavelength (λem) Dependent on the resulting hydrazone (e.g., ~460 nm).
Key Advantage High sensitivity and selectivity.

| Potential Limit of Detection (LOD) | Low micromolar (µM) to nanomolar (nM) range. acs.org |

Wavelengths and LOD are illustrative and depend on the specific fluorogenic reagent and conditions used.

Electrochemical Methods for Oxidation/Reduction Potential Studies

Electrochemical methods are crucial for understanding the redox properties of chemical compounds. For a molecule like N'1-Phenylethanedihydrazide, which contains electroactive hydrazide functional groups, techniques such as cyclic voltammetry (CV) would be highly informative.

Cyclic Voltammetry (CV): CV is a versatile electrochemical technique used to study the electrochemical behavior of a species in solution. In a typical CV experiment involving a compound analogous to N'1-Phenylethanedihydrazide, the following would be observed:

Oxidation Peaks: The hydrazide groups are susceptible to oxidation. The first oxidation peak would likely correspond to a one-electron oxidation process, leading to the formation of a radical cation. A second oxidation peak at a more positive potential might be observed, corresponding to a further two-electron oxidation to form a phenazathionium cation or a similar dicationic species. researchgate.net

Reduction Peaks: On the reverse scan, corresponding reduction peaks might be observed if the oxidized species are stable within the timescale of the CV experiment.

Influence of Structure: The precise potentials at which these redox events occur would be influenced by the phenylethyl group attached to the dihydrazide core.

Comparative Electrochemical Behavior: Studies on similar compounds, such as bis-(10H-phenothiazin-3-yl)-methane and 1,1-bis-(10H-phenothiazin-3-yl)-ethane, have shown that even small changes in the alkyl linker between two electroactive groups can influence the electrochemical behavior. researchgate.net For instance, the oxidation potentials can shift, and the stability of the resulting radical cations can vary. It is reasonable to assume that the electrochemical properties of N'1-Phenylethanedihydrazide would be similarly unique and dependent on its specific structure.

Table 1: Hypothetical Electrochemical Data for N'1-Phenylethanedihydrazide Based on Analogous Compounds

Redox Process Potential (V) vs. Ag/AgCl (Hypothetical) Description
First Oxidation+0.4 to +0.8One-electron oxidation of a hydrazide group to a radical cation.
Second Oxidation+0.9 to +1.3Further oxidation to a dicationic species.
First Reduction+0.2 to +0.6Reduction of the radical cation back to the neutral species.

Note: The values in this table are hypothetical and are based on typical potential ranges for the oxidation of similar hydrazine-containing compounds. Actual experimental values would need to be determined.

Sample Preparation and Derivatization for Enhanced Analytical Performance

For the analysis of N'1-Phenylethanedihydrazide by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), sample preparation and derivatization would be critical steps to improve volatility, thermal stability, and detector response. chromatographyonline.com

General Sample Preparation: Prior to any derivatization, the sample containing N'1-Phenylethanedihydrazide would need to be extracted from its matrix. This could involve liquid-liquid extraction or solid-phase extraction (SPE), depending on the sample type. The goal is to obtain a clean extract of the analyte in a suitable solvent.

Derivatization Strategies: Derivatization is a common strategy to modify the chemical structure of an analyte to make it more amenable to a particular analytical technique. chromatographyonline.com For a dihydrazide compound, several derivatization approaches could be considered:

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as those in the hydrazide groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. researchgate.net This increases the volatility and thermal stability of the molecule, making it suitable for GC analysis.

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also be used to derivatize the hydrazide groups. The resulting acylated derivative is often more volatile and can be more easily separated by GC.

Condensation Reactions: The hydrazide functional groups can react with aldehydes or ketones to form hydrazones. mdpi.com This reaction could be exploited to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors in HPLC.

Table 2: Potential Derivatization Reagents for N'1-Phenylethanedihydrazide

Derivatization Technique Reagent Purpose Analytical Method
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increase volatility and thermal stabilityGas Chromatography (GC)
AcylationTrifluoroacetic anhydride (TFAA)Increase volatilityGas Chromatography (GC)
Hydrazone FormationAldehyde/Ketone with chromophoreEnhance detectabilityHigh-Performance Liquid Chromatography (HPLC) with UV/Vis or Fluorescence detection

Post-Derivatization Analysis: After derivatization, the sample would be injected into the chosen analytical instrument. For GC analysis, a mass spectrometer (MS) detector would be ideal for confirming the identity of the derivatized N'1-Phenylethanedihydrazide based on its mass spectrum and fragmentation pattern. For HPLC, the choice of detector would depend on the derivatizing agent used.

Research Outlook and Future Directions in N 1 Phenylethanedihydrazide Chemistry

Current Challenges and Promising Research Avenues in Dihydrazide Synthesis and Reactivity

The synthesis of dihydrazides, including aromatic derivatives like N'1-Phenylethanedihydrazide, presents both challenges and opportunities for innovation. A common synthetic route involves the reaction of a dicarboxylic acid ester with hydrazine (B178648) hydrate (B1144303). nih.gov However, controlling the reaction to achieve high yields and purity can be difficult. Side reactions, such as the formation of cyclic byproducts, can reduce the efficiency of the synthesis. clarku.edu The development of more selective and efficient catalytic systems is a key area of ongoing research. For instance, the use of novel catalysts could enable milder reaction conditions and improve functional group tolerance, allowing for the synthesis of more complex and highly functionalized dihydrazide derivatives. organic-chemistry.org

The reactivity of the N-H protons of the hydrazide group is another area of active investigation. These protons are acidic and can be deprotonated to form hydrazide anions, which are versatile nucleophiles. The development of methods to control the acidity and nucleophilicity of these groups will open up new avenues for their application in organic synthesis. Furthermore, the oxidation of aromatic hydrazides can lead to the formation of azo compounds, which have interesting photophysical properties. acs.org Exploring the redox chemistry of N'1-Phenylethanedihydrazide could lead to the development of novel molecular switches and sensors.

Future Perspectives in Coordination Polymer Design and Application

Dihydrazide ligands are excellent building blocks for the construction of coordination polymers due to their ability to bridge metal centers. strath.ac.ukmdpi.commdpi.com The N'1-Phenylethanedihydrazide ligand, with its combination of hard (oxygen) and soft (nitrogen) donor atoms, can coordinate to a wide variety of metal ions, leading to the formation of diverse and intricate structures. The phenyl group can also participate in π-stacking interactions, further influencing the self-assembly and dimensionality of the resulting coordination polymers. mdpi.com

A key area of future research will be the rational design of coordination polymers with specific topologies and functionalities. By carefully selecting the metal ion, counter-anion, and solvent system, it should be possible to control the assembly of N'1-Phenylethanedihydrazide-based coordination polymers into one-, two-, or three-dimensional networks. strath.ac.uksemanticscholar.org The inherent porosity of some of these materials could be exploited for applications in gas storage and separation.

Furthermore, the incorporation of functional moieties onto the phenyl ring of N'1-Phenylethanedihydrazide could lead to the development of "smart" coordination polymers that respond to external stimuli such as light, pH, or the presence of specific analytes. For example, the introduction of a photochromic group could allow for the reversible modulation of the material's optical or magnetic properties. The potential applications of such materials are vast, ranging from chemical sensing to drug delivery. mdpi.com

Emerging Trends in Supramolecular Assembly and Functional Materials

The ability of dihydrazides to form strong hydrogen bonds makes them ideal candidates for the construction of supramolecular assemblies. nih.gov The combination of hydrogen bonding, metal coordination, and π-π stacking interactions in N'1-Phenylethanedihydrazide provides a rich toolbox for the design of complex supramolecular architectures. rsc.orgnih.gov

An emerging trend in this area is the use of hierarchical self-assembly to create materials with multiple levels of organization. For instance, N'1-Phenylethanedihydrazide molecules could first self-assemble into one-dimensional ribbons via hydrogen bonding, which could then be further organized into higher-order structures through π-stacking or coordination with metal ions. rsc.org This bottom-up approach allows for the precise control over the structure and properties of the final material.

The development of functional materials based on the supramolecular assembly of N'1-Phenylethanedihydrazide is a particularly exciting prospect. The incorporation of this molecule into gels, liquid crystals, or thin films could lead to materials with novel optical, electronic, or mechanical properties. For example, the alignment of the phenyl groups in a liquid crystalline phase could result in anisotropic conductivity or birefringence. The exploration of these possibilities will require a close collaboration between synthetic chemists, materials scientists, and physicists.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique structural and electronic properties of N'1-Phenylethanedihydrazide open up a wide range of interdisciplinary research opportunities. In the field of medicinal chemistry, hydrazide-containing compounds have shown promise as inhibitors of various enzymes. nih.gov The N'1-Phenylethanedihydrazide scaffold could serve as a starting point for the design of novel therapeutic agents. The ability to modify the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a biological target.

In materials science, the incorporation of N'1-Phenylethanedihydrazide into polymers could lead to materials with enhanced thermal stability, flame retardancy, or mechanical strength. The dihydrazide moiety can act as a cross-linking agent, creating a robust network structure. nih.gov Furthermore, the aromatic nature of the molecule could impart useful optical or electronic properties to the resulting polymer.

The interface between molecular recognition and catalysis also presents exciting opportunities. Supramolecular assemblies of N'1-Phenylethanedihydrazide could be designed to create specific binding pockets for guest molecules. The incorporation of a catalytic metal center into such an assembly could lead to the development of highly selective and efficient catalysts that mimic the function of enzymes. This "supramolecular catalysis" approach represents a frontier in chemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.